1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is a synthetic compound belonging to the class of indazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The structural framework of this compound includes a benzyl group, a propan-2-yl moiety, and an indazole core, which contributes to its unique chemical properties and biological activities.
This compound is synthesized through various chemical processes that involve the modification of indazole and carboxamide functionalities. The synthesis methods often leverage established reactions in organic chemistry to achieve the desired molecular structure.
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide can be classified as:
The synthesis of 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide typically involves several key steps:
The synthesis can be performed under mild reaction conditions, typically at room temperature or slightly elevated temperatures, to minimize degradation of sensitive functional groups. Yield optimization and purification steps, such as recrystallization or chromatography, are crucial for obtaining high-purity product.
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide can participate in several chemical reactions:
The stability of the compound under various reaction conditions must be assessed to ensure successful transformations while maintaining structural integrity.
The mechanism of action for 1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide is not fully elucidated but is believed to involve interaction with specific biological targets such as cannabinoid receptors. This interaction could modulate neurotransmitter release and influence various physiological processes.
Research indicates that compounds within the indazole class may exhibit psychoactive properties by acting on the endocannabinoid system, potentially leading to effects similar to those of tetrahydrocannabinol (THC).
Thermal analysis may reveal melting points and decomposition temperatures, providing insights into the stability and handling requirements of this compound.
1-Benzyl-N-(propan-2-yl)-1H-indazole-3-carboxamide has potential applications in:
Indazole-3-carboxamide synthetic cannabinoids (SCs) emerged prominently circa 2010–2013 as part of the "third wave" of SCs designed to circumvent earlier legislative bans targeting naphthoylindoles (e.g., JWH-018) and cyclohexylphenols (e.g., CP 47,497) [2] [8]. These compounds were initially developed in pharmaceutical research for studying cannabinoid receptors but were repurposed illicitly due to their potent CB1 receptor activity [2]. Products branded as "Spice" or "K2" incorporated indazole carboxamides like AB-CHMINACA alongside earlier SC classes, capitalizing on structural flexibility to evade drug controls while maintaining psychoactivity [5] [8]. The rapid proliferation of these substances—with over 160 SCs identified by 2018—highlighted their significance in the NPS market, driven by online distribution and evolving "psychonaut" communities [2] [5].
Table 1: Evolution of Synthetic Cannabinoid Core Structures and Legislative Responses
Generation | Core Structure | Exemplar Compounds | Legislative Response Timeline |
---|---|---|---|
First (2008) | Naphthoylindoles | JWH-018, AM-2201 | Banned in EU/US (2009–2011) |
Second (2011) | Tetramethylcyclopropanes | XLR-11, UR-144 | Emergency scheduling (2012–2013) |
Third (2013) | Indazole-3-carboxamides | AB-FUBINACA, AB-PINACA | Generic bans (e.g., China 2021) |
Fourth (2017+) | Isatin acyl hydrazones | BZO-HEXOXIZID | Unregulated in many jurisdictions |
Indazole-3-carboxamides exemplify "cat-and-mouse" adaptation to drug policies. China’s 2021 ban on seven SC core scaffolds accelerated the shift toward unregulated backbones like isatin acyl hydrazones [3]. Specific modifications to the prototypical indazole-3-carboxamide structure—such as:
Indazole-3-carboxamides exhibit exceptionally high CB1 receptor affinity (Ki = 0.1–5 nM) and functional potency, surpassing Δ9-THC (Ki = 35–80 nM) by orders of magnitude [4] [8]. Their efficacy stems from:1. Receptor binding kinetics: Optimal alignment with CB1’s orthosteric site via:- Indazole nitrogen interactions with Lys192- Carboxamide hydrogen bonding with Ser383- Benzyl group hydrophobic packing [8]2. Functional selectivity: Preferential activation of Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP production [8].3. Stereospecificity: (R)-enantiomers (e.g., AB-FUBINACA) show 10–100x greater CB1 potency than (S)-counterparts [8]. This precision underscores their design rationale: maximizing psychoactivity per unit mass to facilitate covert administration via herbal blends or e-liquids [2] [5].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9